molecular formula C13H15N3O B5998469 2-anilino-6-propyl-4(3H)-pyrimidinone

2-anilino-6-propyl-4(3H)-pyrimidinone

Cat. No.: B5998469
M. Wt: 229.28 g/mol
InChI Key: GXZBXLDMOKEOKM-UHFFFAOYSA-N
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Description

2-Anilino-6-propyl-4(3H)-pyrimidinone is a chemical compound of interest in scientific research, built on a pyrimidinone core structure known to be a privileged scaffold in medicinal chemistry . Researchers value this compound for its potential as a key intermediate or building block in the synthesis of more complex molecules. Its structure, which incorporates both anilino and propyl substituents on the pyrimidinone ring, is analogous to other documented derivatives that have been explored for their biological activities . This suggests potential applications in developing pharmacologically active compounds or in materials science research. The presence of the 4(3H)-pyrimidinone moiety provides multiple hydrogen bonding sites, making it a versatile template for molecular recognition and design. This product is intended for research and development purposes in a laboratory setting only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-anilino-4-propyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-6-11-9-12(17)16-13(15-11)14-10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZBXLDMOKEOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-anilino-6-propyl-4(3H)-pyrimidinone typically involves the condensation of aniline derivatives with appropriate pyrimidinone precursors under controlled conditions. Common reagents include aniline, propylamine, and pyrimidinone derivatives. The reaction may require catalysts and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to maximize efficiency, yield, and safety while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-anilino-6-propyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to amines or other derivatives using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-anilino-6-propyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Pyrimidinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives
Compound Name Substituents (Position) Molecular Weight (g/mol) Biological Activity Key Findings References
2-Anilino-6-propyl-4(3H)-pyrimidinone C2: Anilino; C6: Propyl 231.28 Antibacterial (IC₅₀: ~2.5–2.9 µM) Moderate potency, low cytotoxicity
Propylthiouracil C2: Thioxo; C6: Propyl 170.23 Antithyroid (inhibits thyroid peroxidase) Used in hyperthyroidism treatment
Bromacil C5: Bromo; C3: 1-Methylpropyl 259.10 Herbicidal (photosystem II inhibitor) Broad-spectrum herbicide
Ethirimol C2: Ethylamino; C5: Butyl 197.25 Fungicidal (powdery mildew control) Systemic fungicide
2-Pyridine-substituted pyrimidinone C2: Pyridine; C5: CF₃; C6: Methyl ~280–300 (estimated) Antibacterial (IC₅₀: ~2.5–5.4 µM) High potency but cytotoxic

Key Research Findings

Antibacterial Activity and Cytotoxicity
  • This compound demonstrates moderate antibacterial activity (IC₅₀: ~2.5–2.9 µM) against Gram-positive pathogens. However, its lack of substitution at C-3 diminishes activity, as seen in analogues without C-3 groups .
  • 2-Pyridine-substituted pyrimidinones (e.g., compounds with trifluoromethyl at C-5 and methyl at C-6) show enhanced potency (IC₅₀: ~2.5 µM) but significant cytotoxicity (IC₅₀: 3.2–5.4 µM), limiting therapeutic utility .
Role of Substituent Position
  • C-6 Alkyl Chains: The propyl group in this compound balances hydrophobicity and steric bulk, optimizing membrane penetration without excessive cytotoxicity. Longer chains (e.g., butyl in ethirimol) enhance fungicidal activity but reduce solubility .

Q & A

Q. What are the common synthetic routes for 2-anilino-6-propyl-4(3H)-pyrimidinone?

The compound is typically synthesized via alkylation or condensation reactions. For example, alkylation of sodium salts of thiouracil derivatives with propargyl bromide yields S-substituted pyrimidinones (e.g., 2-propargylthio derivatives) under controlled pH and solvent conditions . Condensation reactions with substituted anilines or diamino pyrimidines in polar aprotic solvents like DMF or THF are also employed, often requiring reflux conditions . Oxidation of nitroso intermediates using tert-butyl hydroperoxide in dimethylformamide has been reported for nitro-substituted analogs .

Q. How is the structural characterization of this compound performed?

X-ray crystallography is the gold standard for resolving tautomeric forms and hydrogen-bonding networks . For example, studies on 2-propargylthio derivatives confirmed the N3-protonated tautomer and dimerization via intermolecular hydrogen bonds . Spectroscopic techniques like 1^1H/13^{13}C NMR and IR are used to verify functional groups (e.g., NH stretches at ~3200 cm1^{-1}) and substituent positions . High-resolution mass spectrometry (HRMS) validates molecular formulas .

Q. What preliminary biological activities have been reported for this compound?

Structural analogs exhibit receptor-binding affinity (e.g., kinase inhibition) and antimicrobial activity. Radiolabeled binding assays and electrophysiological recordings are used to assess interactions with targets like dihydrofolate reductase (DHFR) or tyrosine kinases . However, activity varies with substituents; for instance, fluorophenyl or bromoanilino groups enhance selectivity . Note that most studies are in vitro, and in vivo pharmacokinetics remain understudied .

Advanced Research Questions

Q. How can tautomeric equilibria and solid-state packing be analyzed computationally?

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurities. Cross-validate results using orthogonal assays:

  • Compare radioligand binding (e.g., 3^3H-thymidine uptake) with functional assays (e.g., enzyme inhibition kinetics) .
  • Synthesize structural analogs (e.g., replacing the anilino group with benzyl or fluorophenyl) to isolate pharmacophores .
  • Use high-purity batches (>95% by HPLC) and control for tautomerization during bioassays .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like DHFR or HIV reverse transcriptase. For example, nitro or propyl groups may occupy hydrophobic pockets, while the anilino moiety hydrogen-bonds with catalytic residues . QSAR models using descriptors like logP, PSA, and H-bond donors/acceptors optimize bioavailability . Machine learning algorithms (e.g., Random Forest) prioritize synthetic targets based on predicted IC50_{50} values .

Q. What methods are used to study metabolic stability and degradation pathways?

Liver microsome assays (e.g., human CYP450 isoforms) identify major metabolites via LC-MS/MS . Forced degradation studies under acidic/alkaline conditions reveal hydrolysis-prone sites (e.g., the pyrimidinone ring). Isotope labeling (e.g., 14^{14}C at the propyl chain) tracks metabolic fate in vivo .

Data Contradictions and Limitations

  • Synthetic Yield Variability : Alkylation efficiency depends on steric hindrance; bulky substituents (e.g., trifluoromethyl) reduce yields .
  • Biological Selectivity : Fluorine substitution enhances potency but may increase off-target effects .
  • Tautomer Artifacts : Crystallography confirms solid-state tautomers, but solution-phase equilibria require NMR titration or pH-dependent UV studies .

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